molecular formula C13H10N8O2 B14927492 2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14927492
M. Wt: 310.27 g/mol
InChI Key: VKBCXBKITRCZMG-UHFFFAOYSA-N
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Description

2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline structure, along with a nitro group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with an appropriate quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibromisocyanuric acid, and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, amino derivatives, and other functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activities.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N8O2

Molecular Weight

310.27 g/mol

IUPAC Name

2-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C13H10N8O2/c22-21(23)13-15-7-19(18-13)6-5-11-16-12-9-3-1-2-4-10(9)14-8-20(12)17-11/h1-4,7-8H,5-6H2

InChI Key

VKBCXBKITRCZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CCN4C=NC(=N4)[N+](=O)[O-]

Origin of Product

United States

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